Cas no 2229255-28-9 (1,1,1-trifluoro-3-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine)

1,1,1-trifluoro-3-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,1,1-trifluoro-3-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine
- 1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine
- 2229255-28-9
- EN300-1954166
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- インチ: 1S/C11H11F6N/c1-6-4-8(10(12,13)14)3-2-7(6)5-9(18)11(15,16)17/h2-4,9H,5,18H2,1H3
- InChIKey: YUJIKGVTKDPUQY-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC1C=CC(C(F)(F)F)=CC=1C)N)(F)F
計算された属性
- せいみつぶんしりょう: 271.07956833g/mol
- どういたいしつりょう: 271.07956833g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 26Ų
1,1,1-trifluoro-3-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1954166-0.05g |
1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine |
2229255-28-9 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1954166-0.1g |
1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine |
2229255-28-9 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1954166-10.0g |
1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine |
2229255-28-9 | 10g |
$5283.0 | 2023-06-03 | ||
Enamine | EN300-1954166-5g |
1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine |
2229255-28-9 | 5g |
$3687.0 | 2023-09-17 | ||
Enamine | EN300-1954166-10g |
1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine |
2229255-28-9 | 10g |
$5467.0 | 2023-09-17 | ||
Enamine | EN300-1954166-1.0g |
1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine |
2229255-28-9 | 1g |
$1229.0 | 2023-06-03 | ||
Enamine | EN300-1954166-5.0g |
1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine |
2229255-28-9 | 5g |
$3562.0 | 2023-06-03 | ||
Enamine | EN300-1954166-1g |
1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine |
2229255-28-9 | 1g |
$1272.0 | 2023-09-17 | ||
Enamine | EN300-1954166-0.5g |
1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine |
2229255-28-9 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1954166-0.25g |
1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine |
2229255-28-9 | 0.25g |
$1170.0 | 2023-09-17 |
1,1,1-trifluoro-3-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
1,1,1-trifluoro-3-2-methyl-4-(trifluoromethyl)phenylpropan-2-amineに関する追加情報
Introduction to 1,1,1-trifluoro-3-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine (CAS No. 2229255-28-9)
1,1,1-trifluoro-3-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine, identified by the CAS number 2229255-28-9, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which are strategically incorporated to enhance biological activity, metabolic stability, and binding affinity. The structural motif of this compound combines a phenyl ring substituted with methyl and trifluoromethyl groups, further modified by an amine functional group at the propyl chain, making it a versatile scaffold for drug discovery.
The significance of fluorine in medicinal chemistry is well-documented, with its ability to modulate electronic properties, lipophilicity, and metabolic resistance. In the case of 1,1,1-trifluoro-3-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine, the trifluoromethyl group at the para position of the phenyl ring contributes to increased binding affinity to biological targets, while the fluoro-substituents on the propyl chain enhance metabolic stability. These features make it an attractive candidate for further development in therapeutic applications.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly evaluate the potential of such fluorinated compounds. Studies have shown that molecules with similar structural features exhibit promising activity in various biological assays. For instance, related compounds have been investigated for their potential as kinase inhibitors, where the fluorine atoms play a crucial role in optimizing interactions with the enzyme active site. The amine group in 1,1,1-trifluoro-3-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine also provides a site for further derivatization, allowing for fine-tuning of pharmacokinetic properties.
The synthesis of 1,1,1-trifluoro-3-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine involves multi-step organic transformations that require precise control over reaction conditions. The introduction of fluorine atoms often necessitates specialized methodologies to ensure high yield and purity. Techniques such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions are commonly employed in its preparation. The presence of both methyl and trifluoromethyl groups at the phenyl ring requires careful optimization to avoid unwanted side reactions while maintaining regioselectivity.
In terms of biological activity, preliminary studies on analogs suggest that 1,1,1-trifluoro-3-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine may exhibit properties relevant to anti-inflammatory or anticancer therapies. The fluorinated aromatic system is known to enhance interactions with biological targets such as enzymes and receptors, which could lead to improved therapeutic efficacy. Additionally, the amine functionality provides a handle for further chemical modifications to explore different pharmacological profiles.
The growing interest in fluorinated compounds has been fueled by their favorable pharmacokinetic properties. For example, fluorine substitution can increase metabolic stability by resisting degradation from cytochrome P450 enzymes. This characteristic is particularly valuable in drug development, where prolonged half-life can lead to improved patient compliance and reduced dosing frequency. Furthermore, fluorine atoms can enhance lipophilicity through induced dipole interactions with biological targets, thereby improving membrane permeability and oral bioavailability.
Computational modeling has played a pivotal role in understanding the structure-property relationships of 1,1,1-trifluoro-3-2-methyl-4-(trifluoromethyl)phenylpropan-2-am ine. Molecular docking studies have been conducted to predict its binding mode with potential target proteins. These simulations have provided insights into how the fluoro-substituents influence binding affinity and selectivity. Such computational approaches are integral in modern drug discovery pipelines, allowing researchers to prioritize compounds for experimental validation based on their predicted efficacy.
The future direction of research on 1,1,1-trifluoro-3 -2-methyl -4-(trifluorometh yl)phenylpropan - 2 -ami ne (CAS No. 2229255 -28 -9) will likely involve exploring its derivatives through structure-based drug design. By modifying substituents around the phenyl ring or adjusting the length and branching of the propyl chain, researchers can uncover novel analogs with enhanced biological activity or improved pharmacokinetic profiles. The integration of machine learning algorithms into virtual screening protocols promises to accelerate this process by identifying promising candidates for further optimization.
Moreover,the synthesis and characterization of this compound contribute to the broader understanding of fluorinated organic chemistry. As synthetic methodologies continue to evolve,the accessibility of complex fluorinated molecules will increase,opening new avenues for innovation in pharmaceutical research。The study of CAS No 2229255 -28 -9 exemplifies how strategic incorporation of fluorine atoms can lead to highly functionalized molecules with therapeutic potential。
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